molecular formula C24H26FN3O3 B11002932 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide

Cat. No.: B11002932
M. Wt: 423.5 g/mol
InChI Key: FBDOKZKVYYRYIB-UHFFFAOYSA-N
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Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide is a complex organic compound that features a unique combination of fluorinated indole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the fluorine atom. Subsequent steps involve the attachment of the methoxyphenyl group and the formation of the oxobutanamide moiety. Common reagents used in these reactions include fluorinating agents, protecting groups, and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Scientific Research Applications

Chemistry

In chemistry, 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound may be used to study the effects of fluorinated indoles on biological systems. Its interactions with proteins and other biomolecules can provide insights into the development of new pharmaceuticals .

Medicine

Its unique structure may allow for the development of drugs with specific targets and mechanisms of action .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated indole moiety allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways .

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide

InChI

InChI=1S/C24H26FN3O3/c1-31-18-5-2-16(3-6-18)10-12-26-23(29)8-9-24(30)28-13-11-22-20(15-28)19-14-17(25)4-7-21(19)27-22/h2-7,14,27H,8-13,15H2,1H3,(H,26,29)

InChI Key

FBDOKZKVYYRYIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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